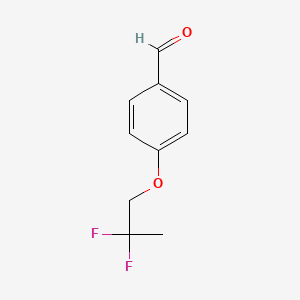

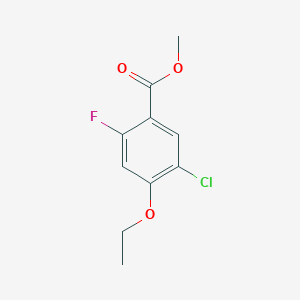

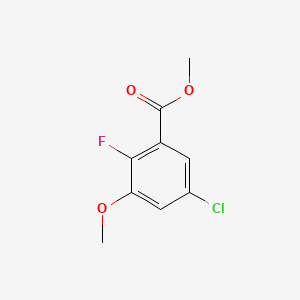

![molecular formula C67H86N2O18S2 B14034429 5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cisatracurium besilate is a non-depolarizing neuromuscular-blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is one of the ten isomers of the parent molecule, atracurium, and is known for its intermediate duration of action .

Méthodes De Préparation

The preparation of cisatracurium besilate involves several synthetic steps. One method includes the following steps :

Dissolving R-tetrahydropapaverine-N-acetyl-L-leucine salt: The pH is adjusted with an alkaline solution, and the mixture is reacted with 3-bromomethyl propionate and alkali to obtain an intermediate.

Hydrolyzing the intermediate: This step reduces isomer impurity content and improves reaction yield.

Methylation: The intermediate is reacted with a methylating reagent to obtain another intermediate.

Final reaction: The intermediate is reacted with a catalyst and a dehydrating agent to obtain cisatracurium besilate.

Analyse Des Réactions Chimiques

Cisatracurium besilate undergoes several types of chemical reactions, including:

Hofmann degradation: This is a temperature- and pH-dependent chemical degradation process that occurs spontaneously in plasma and tissues.

Hydrolysis: The compound can be hydrolyzed under specific conditions to form various intermediates.

Common reagents used in these reactions include alkaline solutions, methylating reagents, and catalysts. The major products formed from these reactions include various intermediates and the final cisatracurium besilate compound .

Applications De Recherche Scientifique

Cisatracurium besilate has several scientific research applications:

Medicine: It is widely used as a muscle relaxant during surgeries and in intensive care units.

Cancer Research: Studies have shown that cisatracurium besilate can enhance TRAIL-induced apoptosis of gastric cancer cells via p53 signaling.

Pharmaceutical Stability Studies: Research has been conducted on the stability of cisatracurium besilate solutions to prevent drug shortages.

Mécanisme D'action

Cisatracurium besilate acts by binding competitively to cholinergic receptors on the motor end-plate, blocking acetylcholine from accessing these receptors . This prevents the development of an end-plate potential, thereby inhibiting neuromuscular transmission. The compound is metabolized primarily through Hofmann degradation .

Comparaison Avec Des Composés Similaires

Cisatracurium besilate is compared with other neuromuscular-blocking agents such as atracurium and vecuronium:

Atracurium: Cisatracurium besilate is more potent and has a lower propensity to cause histamine release compared to atracurium.

Vecuronium: Cisatracurium besilate is associated with a faster recovery after continuous infusion in intensive care patients.

Similar compounds include:

Propriétés

Formule moléculaire |

C67H86N2O18S2 |

|---|---|

Poids moléculaire |

1271.5 g/mol |

Nom IUPAC |

5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate |

InChI |

InChI=1S/C53H72N2O12.2C7H8O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-6-2-4-7(5-3-6)11(8,9)10/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |

Clé InChI |

OPIVMDCYJDIKDQ-NVYWYWNDSA-L |

SMILES isomérique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

SMILES canonique |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

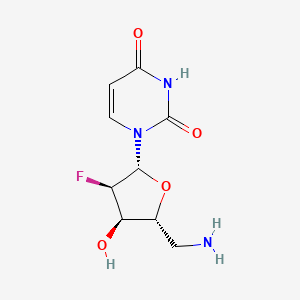

![tert-Butyl 7-cyano-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034350.png)

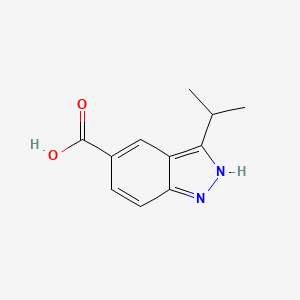

![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)

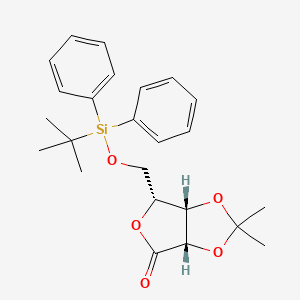

![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)